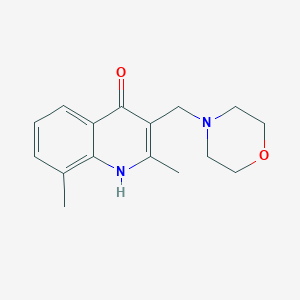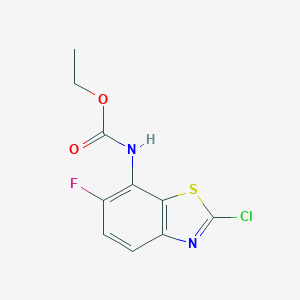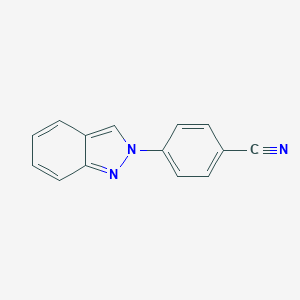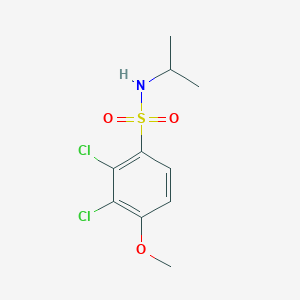
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a morpholinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the morpholinylmethyl group, resulting in different chemical and biological properties.
3-(4-Morpholinylmethyl)-4-quinolinol:
Uniqueness
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is unique due to the presence of both dimethyl and morpholinylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-3-5-13-15(11)17-12(2)14(16(13)19)10-18-6-8-20-9-7-18/h3-5H,6-10H2,1-2H3,(H,17,19) |
InChI Key |
KTWKVJNOXZDPSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=C(C2=O)CN3CCOCC3)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
